molecular formula C13H17NO3 B10785979 N-Methylethylone

N-Methylethylone

Cat. No.: B10785979
M. Wt: 235.28 g/mol
InChI Key: AKDKKEIHDXROHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylethylone, also known as 3,4-Methylenedioxy-N-ethyl-N-methylcathinone, is a synthetic cathinone. It is a psychoactive compound that belongs to the class of substituted cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its stimulant and empathogenic effects, making it a subject of interest in both forensic and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine and formaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: N-Methylethylone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methylethylone has several scientific research applications, including:

Mechanism of Action

N-Methylethylone is structurally similar to other substituted cathinones such as methylone, ethylone, and butylone. it is unique in its specific substitution pattern, which influences its pharmacological profile and potency. Compared to methylone and ethylone, this compound has a distinct balance of stimulant and empathogenic effects, making it a compound of interest for research and forensic analysis .

Comparison with Similar Compounds

  • Methylone
  • Ethylone
  • Butylone
  • Methylenedioxypyrovalerone (MDPV)
  • Methcathinone

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one

InChI

InChI=1S/C13H17NO3/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,4,8H2,1-3H3

InChI Key

AKDKKEIHDXROHU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.